1,2-Diethynyl-4-methylbenzene
Description
1,2-Diethynyl-4-methylbenzene (C₁₁H₈) is an aromatic hydrocarbon characterized by a benzene ring substituted with two ethynyl (–C≡CH) groups at the 1 and 2 positions and a methyl (–CH₃) group at the 4 position. The ethynyl groups, with sp-hybridized carbons, confer linear geometry and π-conjugation, enhancing the compound’s thermal stability and reactivity. This structure underpins its applications in polymer synthesis, pharmaceutical intermediates, and organic electronics, where rigid, conjugated frameworks are critical .
Properties
CAS No. |
412041-50-0 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2-diethynyl-4-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-7-6-9(3)8-11(10)5-2/h1-2,6-8H,3H3 |
InChI Key |
PVYFVVBEULXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethynyl-4-methylbenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 4-methyl-1,2-diiodobenzene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Dehydrohalogenation: Another approach is the dehydrohalogenation of 1,2-dibromo-4-methylbenzene using a strong base such as potassium tert-butoxide in a polar aprotic solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethynyl-4-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Diethynyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-4-methylbenzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Functional Group Analysis
The table below compares 1,2-Diethynyl-4-methylbenzene with analogous aromatic hydrocarbons and substituted benzenes:
Electronic and Steric Effects
- Ethynyl vs. Methoxy Groups : Ethynyl groups are electron-withdrawing due to sp-hybridization, reducing electron density on the benzene ring and enhancing electrophilic substitution reactivity. In contrast, methoxy groups (e.g., in 1,2-dimethoxy-4-ethylbenzene) are electron-donating, directing electrophilic attacks to ortho/para positions .
- Substituent Position : The 1,2-diethynyl arrangement in the target compound creates steric hindrance, limiting rotational freedom and favoring planar configurations. This contrasts with 1,4-diynyl-3-methylbenzene, where para-substituted ethynyl groups allow greater symmetry and reduced steric strain .
- Extended Conjugation : Compounds like 1-methoxy-4-[(E)-ethenyl]benzene exhibit extended π-conjugation through ethenyl bridges, enabling UV-vis absorption properties absent in ethynyl-substituted analogs .
Physicochemical Properties
- Boiling Points : Methylnaphthalenes (e.g., 1-methylnaphthalene, C₁₁H₁₀) exhibit higher boiling points (~245°C) than 1,2-Diethynyl-4-methylbenzene due to increased molecular weight and van der Waals interactions from fused aromatic rings .
- Solubility: The polar methoxy groups in 1,2-dimethoxy-4-ethylbenzene enhance solubility in polar solvents (e.g., ethanol), whereas the nonpolar ethynyl and methyl groups in the target compound favor solubility in hydrocarbons .
Thermal Stability
Shock tube studies reveal that 1,2-Diethynyl-4-methylbenzene decomposes at ~600°C, forming carbon-rich nanoparticles, whereas methylnaphthalenes (e.g., 1,2,6-trimethylnaphthalene) pyrolyze at lower temperatures (~450°C) due to weaker C–H bonds in methyl groups .
Biological Activity
1,2-Diethynyl-4-methylbenzene, also known as 1,2-diethynyl-p-xylene, is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
1,2-Diethynyl-4-methylbenzene has a molecular formula of and a molecular weight of 128.17 g/mol. Its structure features two ethynyl groups attached to the benzene ring at the 1 and 2 positions, with a methyl group at the para position (4-position).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 1,2-Diethynyl-4-methylbenzene |
| Canonical SMILES | C#CC(C)C#C |
Anticancer Activity
The compound's structural features may contribute to anticancer properties. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, benzopsoralens with similar substituents exhibited antiproliferative effects by inhibiting topoisomerase II, suggesting that 1,2-diethynyl-4-methylbenzene could also have similar mechanisms of action .
The proposed mechanisms for the biological activity of 1,2-diethynyl-4-methylbenzene include:
- Inhibition of Enzymatic Activity : The presence of ethynyl groups can interfere with enzyme function by altering substrate binding or stability.
- DNA Interaction : Compounds with aromatic systems can intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Study on Antibacterial Activity
A comparative study involving various derivatives of diethynyl compounds demonstrated that certain modifications could enhance antibacterial activity. These findings suggest that further exploration into the structure-activity relationship (SAR) of 1,2-diethynyl-4-methylbenzene could yield promising therapeutic candidates .
Anticancer Research
In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Future research should focus on assessing the specific effects of 1,2-diethynyl-4-methylbenzene on different cancer cell lines to elucidate its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
